molecular formula C7H6ClNO2 B1194753 2-Amino-6-chlorobenzoic acid CAS No. 2148-56-3

2-Amino-6-chlorobenzoic acid

Cat. No. B1194753
CAS RN: 2148-56-3
M. Wt: 171.58 g/mol
InChI Key: SZCPTRGBOVXVCA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-6-chlorobenzoic acid involves several steps starting from 2-chloro-6-nitrotoluene, which is converted to the final product through reduction, acylation, oxidization, and hydrolysis processes. This method achieves a total yield of 61.5% and a product purity of 95% after recrystallization. The procedure is scalable and confirmed by FT-IR and 1HNMR analyses (Qu Jian, 2007).

Molecular Structure Analysis

The molecular structure of derivatives related to 2-Amino-6-chlorobenzoic acid, such as 2-[(4-Chlorobenzoyl)amino]-3-(4-formylphenyl)prop-2-enoic acid, has been elucidated using X-ray diffraction. This analysis reveals the compound crystallizes in the orthorhombic space group Pbcn with specific unit cell parameters, showcasing the detailed arrangement of atoms within the compound (Sanjay Kumar et al., 2017).

Chemical Reactions and Properties

2-Amino-6-chlorobenzoic acid undergoes various chemical reactions, including amination processes that are key for synthesizing N-aryl anthranilic acid derivatives. These reactions are facilitated by copper-catalyzed cross-coupling, producing a wide range of derivatives efficiently and without the need for acid protection (X. Mei et al., 2006).

Physical Properties Analysis

The physical properties of 2-Amino-6-chlorobenzoic acid and its related compounds, such as solubility, melting point, and crystalline structure, are integral to understanding its behavior in various environments. These properties are influenced by the compound's molecular structure and the presence of specific functional groups, such as the amino and chloro substituents, which impact its intermolecular interactions and stability.

Chemical Properties Analysis

The chemical properties of 2-Amino-6-chlorobenzoic acid, including its reactivity with different chemical agents and conditions, are crucial for its application in synthesis and material science. The compound's ability to participate in hydrogen bonding and its behavior in acid-base reactions highlight its versatility and potential as a building block for more complex molecules. The synthesis and transformation of 6-amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid derivatives exemplify the compound's chemical versatility and the breadth of its applications (V. S. Vasin et al., 2013).

Scientific Research Applications

  • Bioremediation of Groundwater Micropollutants : Aminobacter sp. MSH1, a bacterium, uses 2,6-dichlorobenzamide (related to 2-Amino-6-chlorobenzoic acid) as a sole source of carbon, nitrogen, and energy. It's considered a prime biocatalyst for groundwater bioremediation, especially in drinking water treatment plants that depend on groundwater intake. The unique catabolic pathway of this bacterium for chlorobenzoates differs substantially from the catabolism of other chlorobenzoates, making it significant for environmental applications (Raes et al., 2019).

  • Thermodynamic Modelling and Solubility in Organic Solvents : The solubility of 2-amino-4-chlorobenzoic acid (a compound structurally similar to 2-Amino-6-chlorobenzoic acid) in various organic solvents was studied, providing essential data for optimizing its purification process. This is crucial for its applications in various chemical processes (Li et al., 2017).

  • Antimicrobial Applications : Schiff base ligands derived from 2-amino-4-chlorobenzoic acid and their metal complexes showed significant antimicrobial activity against various bacterial and fungal species. This finding highlights the potential of derivatives of 2-Amino-6-chlorobenzoic acid in developing new antimicrobial agents (El–Wahab, 2007).

  • Synthesis of Metal Clusters and Molecular Structures : The compound N-salicylidene-2-amino-5-chlorobenzoic acid (related to 2-Amino-6-chlorobenzoic acid) was used to synthesize new Ni11 clusters in metal cluster chemistry. This represents a significant contribution to understanding the complex molecular structures in chemistry (Athanasopoulou et al., 2014).

  • Development of Organic Synthesis Methods : Studies have shown that derivatives of 2-Amino-6-chlorobenzoic acid and similar compounds can be effectively used in organic synthesis. For instance, the Ullmann condensation method has been applied to synthesize diverse organic compounds, demonstrating its versatility in synthetic chemistry (Pellón et al., 2006).

  • Formation of Complexes with Rare Earth Elements : The formation of solid compounds of 2-amino-4-chlorobenzoic acid with rare earth elements like Yttrium and Lanthanides was studied. These complexes have potential applications in various scientific fields, including materials science (Sikorska et al., 1998).

  • Antiviral and Antifungal Research : Derivatives of 2-chlorobenzoic acid (structurally related to 2-Amino-6-chlorobenzoic acid) have shown promising results in antiviral and antifungal research. These findings are significant for pharmaceutical applications, especially in developing new drugs (Mehta et al., 2013).

  • Pharmaceutical Research and Drug Synthesis : Studies on compounds structurally related to 2-Amino-6-chlorobenzoic acid have led to the development of new pharmaceutical compounds with varied biological activities. This includes research in anti-inflammatory, antiproliferative, and antimicrobial agents (Vachala et al., 2011).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

properties

IUPAC Name

2-amino-6-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCPTRGBOVXVCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40175761
Record name 2-Amino-6-chlorobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-chlorobenzoic acid

CAS RN

2148-56-3
Record name 2-Amino-6-chlorobenzoic acid
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Record name 2-Amino-6-chlorobenzoic acid
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Record name 2148-56-3
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Record name 2-Amino-6-chlorobenzoic acid
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Record name 2-amino-6-chlorobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
107
Citations
Y Bao, R Xu, H Zhao - Journal of Chemical & Engineering Data, 2020 - ACS Publications
… and purification of 2-amino-6-chlorobenzoic acid is generally … (9,10,15,16) The 2-amino-6-chlorobenzoic acid solubility in … On the other hand, the quality of 2-amino-6-chlorobenzoic acid …
Number of citations: 12 pubs.acs.org
J Hosford, SA Shepherd, J Micklefield… - … –A European Journal, 2014 - Wiley Online Library
… 2-amino-6-chlorobenzoic acid (6) that were subjected to the assay. It was found that, as the ratio of 2-amino-6-chlorobenzoic acid … , in the case of 2-amino-6-chlorobenzoic acid, was at …
J Wennerberg, A Björk, T Fristedt… - … process research & …, 2007 - ACS Publications
… A short and industrially feasible process for the preparation of laquinimod starting from 2-amino-6-chlorobenzoic acid, in essentially four steps, is dis-cussed. The key step is a novel …
Number of citations: 21 pubs.acs.org
N Yin, Q Wu, HQ Zhang, QY Zhang - Zeitschrift für Kristallographie …, 2017 - degruyter.com
… In a 250 mL round bottom flask containing 20 mL of absolute ethyl alcohol were added 1 mmol of 2-amino-6-chlorobenzoic acid with stirring. Then 1 mmol of vanadyl acetylacetonate, …
Number of citations: 2 www.degruyter.com
H Wang, N Wan, L Ma, Z Wang, B Cui, W Han, Y Chen - Analyst, 2018 - pubs.rsc.org
… In addition, the use of the reagent 2-amino-6-chlorobenzoic acid is relatively safe and the cyclic azobenzene product is stable under working conditions. Hence this method could serve …
Number of citations: 37 pubs.rsc.org
Y Huang, Y Feng, W Gao, C Zhang… - Journal of Heterocyclic …, 2016 - Wiley Online Library
… In conclusion, we have established an efficient synthetic method for laquinimod from 2-amino-6-chlorobenzoic acid via four steps. Laquinimod was finally obtained in 82% total yield …
Number of citations: 3 onlinelibrary.wiley.com
YH Wang, Y Qin, S Tang, QH Teng, MM Zhu… - New Journal of …, 2023 - pubs.rsc.org
… O-vanillin (20 mmol, 3.04 g), 2-amino-6-chlorobenzoic acid (20 mmol, 3.43 g), and 3 drops … that of H 2 ov6ca, except that the 2-amino-6-chlorobenzoic acid was replaced by 2-amino-5-…
Number of citations: 1 pubs.rsc.org
I Okabayashi, N Murakami… - Journal of heterocyclic …, 1989 - Wiley Online Library
… As both crude 9 and 12 were prepared from 2-amino-6chlorobenzoic acid in 70% and 30% yields, respectively, each of overall yields of 6 from 2-amino-6-chlorobenzoic acid via 9 or 12 …
Number of citations: 8 onlinelibrary.wiley.com
N Mulakayala, P Rao, J Iqbal, R Bandichhor… - European Journal of …, 2013 - Elsevier
… Jönsson and co-workers demonstrated the synthesis of laquinimod 6 starting from commercially available 2-amino-6-chlorobenzoic acid 51 (Scheme 9). 2-Amino-6-chlorobenzoic acid …
Number of citations: 38 www.sciencedirect.com
G Brackman, U Hillaert, S Van Calenbergh… - Research in …, 2009 - Elsevier
… The biofilm biomass was not reduced in any of the four strains by 2-amino-6-chlorobenzoic acid, 2-amino-4-chlorobenzoic acid and (+)- catechin. The 16 other compounds affected the …
Number of citations: 167 www.sciencedirect.com

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